molecular formula C22H18N4O3 B2712648 1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] CAS No. 320422-08-0

1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]

Cat. No.: B2712648
CAS No.: 320422-08-0
M. Wt: 386.411
InChI Key: YCFSWHAUUOSVBB-DARPEHSRSA-N
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Description

Hydrazones are a class of organic compounds characterized by a nitrogen-nitrogen double bond adjacent to a carbon-nitrogen double bond . They are often used in the synthesis of various organic compounds and have been studied for their potential biological activities .


Synthesis Analysis

Hydrazones are typically synthesized through the reaction of a carbonyl compound (an aldehyde or ketone) with a hydrazine . The exact synthesis process for this specific compound would depend on the starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of hydrazones involves a conjugated system of alternating single and double bonds, which can contribute to their chemical reactivity . The specific structure of “1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

Hydrazones can participate in a variety of chemical reactions, including oxidation, reduction, and cycloaddition reactions . The specific reactions that “1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]” can undergo would depend on its exact structure and the reaction conditions.

Scientific Research Applications

Nonlinear Optical Properties

Research has demonstrated the synthesis of hydrazone compounds with significant nonlinear optical properties. These properties suggest potential applications in optical device technologies such as optical limiters and switches. The study highlights compounds exhibiting two-photon absorption, indicative of their utility in advanced optical applications (Naseema et al., 2010).

Antiviral Activity

Derivatives of indole-2,3-dione have shown some degree of antiviral activity against various pathogenic viruses. A study evaluating the antiviral activities of hydrazonoindolinone derivatives highlighted weak activity against yellow fever virus (YFV) and inhibition of bovine viral diarrhea virus (BVDV), suggesting their potential as antiviral agents (Terzioğlu et al., 2005).

Antibacterial Activity

Hydrazone compounds derived from 4-methylbenzohydrazide have been synthesized and analyzed for their antibacterial activity against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The studies found moderate to high antibacterial activity, indicating their potential use in antibacterial treatments (Lei et al., 2015).

Chemosensory Applications

Research into substituted aryl hydrazones of β-diketones has unveiled their applications as chemosensors for detecting biologically and environmentally significant metal ions like Co2+. These findings are crucial for developing sensitive and selective sensors for environmental monitoring and biological research (Subhasri & Anbuselvan, 2014).

Crystal Structure Analysis

The crystal structures of hydrazone compounds offer insights into their potential use in designing noncentrosymmetric crystals for nonlinear optical activity. This research underscores the importance of understanding polymorphism in the development of materials with specific optical properties (Kuleshova et al., 2003).

Future Directions

The future directions for research on a compound like “1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]” could include further studies on its synthesis, properties, and potential applications. For example, it could be investigated for potential biological activities, such as antimicrobial or anticancer activity .

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-3-[(4-nitrophenyl)diazenyl]indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-15-6-8-16(9-7-15)14-25-20-5-3-2-4-19(20)21(22(25)27)24-23-17-10-12-18(13-11-17)26(28)29/h2-13,27H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGMBVBBUTUNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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